molecular formula C7H8N2OS B2535217 N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide CAS No. 2006489-73-0

N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide

Cat. No.: B2535217
CAS No.: 2006489-73-0
M. Wt: 168.21
InChI Key: WTTCVYOXRVOPTJ-UHFFFAOYSA-N
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Description

N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide typically involves the reaction of thiazole derivatives with acrylamide. One common method is the condensation of a thiazole derivative with an acrylamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and substituted thiazole derivatives .

Scientific Research Applications

N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to exert anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,2-thiazol-5-yl)methyl]prop-2-enamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(1,2-thiazol-5-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-7(10)8-5-6-3-4-9-11-6/h2-4H,1,5H2,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTCVYOXRVOPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CC=NS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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